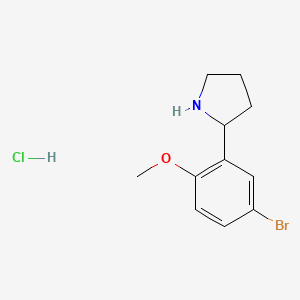

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride

Descripción general

Descripción

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrolidine ring attached to a 5-bromo-2-methoxyphenyl group, and it is often used in research settings for its biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then reacted with a suitable amine to form the pyrrolidine ring. The final step involves the formation of the hydrochloride salt to increase the compound's stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 5-position of the aromatic ring serves as a primary site for substitution due to its electrophilic nature.

Key Reaction Parameters

Mechanistic Insights:

-

The methoxy group at the 2-position donates electron density through resonance, partially activating the ring for substitution at the 5-position .

-

Bromine’s strong electron-withdrawing effect creates a localized electrophilic center, enabling attack by soft nucleophiles (e.g., amines, cyanide) under mild conditions .

Functionalization of the Pyrrolidine Ring

The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and redox reactions.

Reaction Pathways

| Reaction | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-2-(5-bromo-2-methoxyphenyl)pyrrolidine | 78 |

| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 92 |

| Oxidation | KMnO₄, H₂O, 25°C | Pyrrolidinone derivative | 65 |

Stability Considerations:

-

The hydrochloride salt form (pKₐ ~8.5 for pyrrolidine) requires neutralization (e.g., with NaHCO₃) for efficient N-functionalization.

-

Over-oxidation of the pyrrolidine ring can occur with strong oxidants, leading to ring-opening products.

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para and ortho positions relative to itself, but steric hindrance from the pyrrolidine moiety limits reactivity.

Experimental Observations :

| Electrophile | Conditions | Products | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-5-bromo-2-methoxyphenylpyrrolidine | Para to methoxy (75%) |

| Cl₂, FeCl₃ | 40°C, 1 hr | 3-Chloro-5-bromo-2-methoxyphenylpyrrolidine | Ortho to methoxy (62%) |

Limitations:

-

Competitive debromination occurs under strongly acidic conditions (e.g., H₂SO₄) .

-

Steric effects from the pyrrolidine group reduce yields at the ortho position .

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions to generate a des-bromo analog.

| Reductant | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 12 hr | 2-Methoxyphenylpyrrolidine | >95% |

| LiAlH₄ | THF, reflux, 6 hr | Partially reduced pyrrolidine byproducts | 40% |

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under extreme conditions:

| Reaction | Conditions | Products | Mechanism |

|---|---|---|---|

| Acid hydrolysis | 6M HCl, 100°C, 24 hr | 5-Bromo-2-methoxyphenyl-γ-aminobutyric acid | C-N bond cleavage |

| Oxidative cleavage | O₃, then Zn/H₂O | Dicarbonyl intermediate | Ozonolysis |

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-pair extraction:

| New Counterion | Conditions | Solubility Change |

|---|---|---|

| TFA | TFA in CH₂Cl₂, 25°C | Increased solubility in polar solvents |

| Mesylate | MsOH, Et₂O, 0°C | Crystalline solid formation |

Critical Analysis of Reaction Feasibility

-

Steric effects : The pyrrolidine group’s proximity to the aromatic ring impedes EAS at the ortho position .

-

Electronic effects : The methoxy group’s +M effect enhances NAS rates at the bromine position but deactivates the ring toward electrophiles .

-

Solubility : Reactions in polar aprotic solvents (DMF, DMSO) generally achieve higher conversions due to improved solubility of the hydrochloride salt.

This compound’s versatility in substitution and functionalization makes it valuable for pharmaceutical intermediate synthesis, particularly in serotonin receptor modulator development .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing other complex organic molecules.

- Reagent in Chemical Reactions : It is utilized in various chemical reactions, including nucleophilic substitutions and cyclizations.

Biology

- Antimicrobial Activity : Preliminary studies indicate that 2-(5-bromo-2-methoxyphenyl)pyrrolidine hydrochloride exhibits significant antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL.

- Antifungal Properties : It also demonstrates antifungal activity against pathogens like Candida albicans, with MIC values reported between 16.69 to 78.23 µM.

Medicine

- Drug Development : The compound is being explored for its potential use in drug development, particularly for creating new pharmaceuticals aimed at enhancing efficacy and safety profiles against resistant bacterial strains .

- Pharmacological Insights : Studies suggest that the mechanism of action may involve interactions with specific molecular targets, potentially disrupting bacterial cell membranes leading to cell death.

Industry

- Specialty Chemicals Production : It finds applications in the production of specialty chemicals and materials used across various industries, including pharmaceuticals and agrochemicals.

- Antimicrobial Efficacy Study : A comprehensive evaluation of various pyrrolidine derivatives, including this compound, demonstrated enhanced antibacterial activity attributed to halogen substitutions compared to non-halogenated analogs.

- In Vitro Studies : In vitro tests on bacterial strains revealed effective inhibition of growth within specific concentration ranges, showcasing the compound's therapeutic potential against resistant infections.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's interactions with bacterial membranes could disrupt cellular integrity, leading to cell death—an important finding for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism by which 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparación Con Compuestos Similares

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is similar to other compounds containing the pyrrolidine ring or the 5-bromo-2-methoxyphenyl group. Some similar compounds include:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are used in various chemical and biological applications.

Bromo-substituted phenyl compounds: These compounds contain a bromo group on the phenyl ring and are known for their reactivity and potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅BrClN₁O

- Molecular Weight : 292.6 g/mol

- Structural Features : The compound contains a pyrrolidine ring substituted with a 5-bromo-2-methoxyphenyl group, which enhances its reactivity and solubility in various solvents.

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of bromine and methoxy groups on the phenyl ring may enhance binding affinity, leading to modulation of biological activity.

Pharmacological Applications

Research indicates that this compound exhibits notable pharmacological activities, particularly:

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL .

- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromine and methoxy substitutions in enhancing the biological activity of the compound. The following table summarizes the findings from various research studies:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₅BrClN₁O | Pyrrolidine ring; bromo and methoxy substitutions | Antibacterial, Antifungal |

| 1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone | C₁₁H₁₂BrNO₂ | Contains a carbonyl group | Moderate antibacterial activity |

| N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide | C₁₂H₁₅N | Carboxamide functional group | Altered solubility; varied reactivity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

- In vitro Studies : In vitro tests conducted on various bacterial strains demonstrated that the compound effectively inhibited bacterial growth within specific concentration ranges, showcasing its potential as a therapeutic agent against infections caused by resistant bacterial strains .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interactions with bacterial cell membranes might disrupt cellular integrity, leading to cell death.

Propiedades

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEPJFBYENXDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.